molecular formula C7H11IO2 B15199238 tert-Butyl 3-iodoacrylate

tert-Butyl 3-iodoacrylate

Cat. No.: B15199238
M. Wt: 254.07 g/mol
InChI Key: OHFIYHTZZSLYRJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-iodoacrylate is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid. This compound is characterized by the presence of a tert-butyl group, an iodine atom, and an acrylate moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-iodoacrylate can be synthesized through several methods. One common approach involves the iodination of tert-butyl acrylate. This process typically requires the use of iodine and a suitable catalyst under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the acrylate moiety .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination reactions. These reactions are carried out in specialized reactors designed to handle the reagents and conditions required for efficient and safe production. The process may also involve purification steps to isolate the desired product and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-iodoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alcohols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tert-butyl 3-aminoacrylate, while addition reactions with thiols can produce tert-butyl 3-thioacrylate .

Scientific Research Applications

tert-Butyl 3-iodoacrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-iodoacrylate involves its ability to participate in various chemical reactions due to the presence of the reactive iodine atom and acrylate moiety. The iodine atom can be easily replaced by other nucleophiles, while the acrylate group can undergo addition and polymerization reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-iodoacrylate is unique due to the presence of the iodine atom, which imparts specific reactivity and allows for selective substitution reactions. This makes it a valuable compound in the synthesis of complex molecules and materials with tailored properties .

Properties

Molecular Formula

C7H11IO2

Molecular Weight

254.07 g/mol

IUPAC Name

tert-butyl (E)-3-iodoprop-2-enoate

InChI

InChI=1S/C7H11IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H,1-3H3/b5-4+

InChI Key

OHFIYHTZZSLYRJ-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/I

Canonical SMILES

CC(C)(C)OC(=O)C=CI

Origin of Product

United States

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